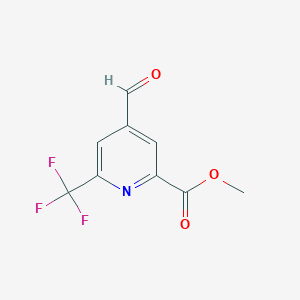
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a formyl group at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the formyl and carboxylate ester groups . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-carboxy-6-(trifluoromethyl)pyridine-2-carboxylate.
Reduction: Formation of 4-hydroxymethyl-6-(trifluoromethyl)pyridine-2-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with improved efficacy and reduced side effects.
作用機序
The mechanism of action of methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability of pharmaceutical compounds. The formyl group can undergo various chemical transformations, enabling the compound to interact with different enzymes and receptors in biological systems.
類似化合物との比較
4-(Trifluoromethyl)pyridine: Lacks the formyl and carboxylate ester groups, making it less versatile in chemical reactions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in agrochemical synthesis.
6-Methyl-4-(trifluoromethyl)-2(1H)-pyridone: Contains a pyridone ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: Methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the formyl and carboxylate ester groups offer versatile sites for chemical modifications.
特性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
methyl 4-formyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)6-2-5(4-14)3-7(13-6)9(10,11)12/h2-4H,1H3 |
InChIキー |
XLBLRJSDDPVRJU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


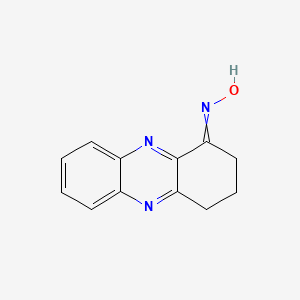
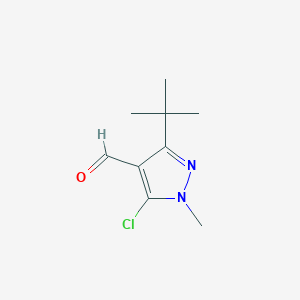
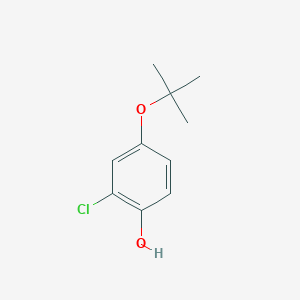



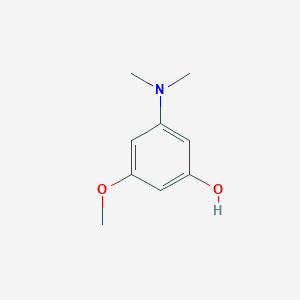
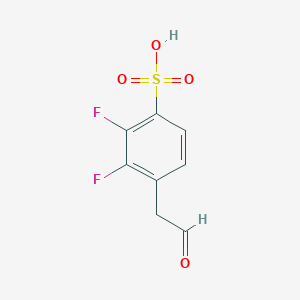
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
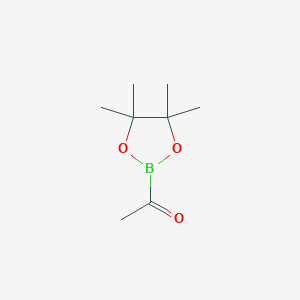


![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
